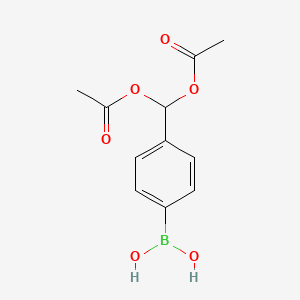
4-(二乙酰氧基甲基)苯硼酸
描述
4-(Diacetoxymethyl)phenylboronic acid is a chemical compound with the molecular formula C11H13BO6 . It has a molecular weight of 252.03 .
Molecular Structure Analysis
The InChI code for 4-(Diacetoxymethyl)phenylboronic acid is 1S/C11H13BO6/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11,15-16H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including 4-(Diacetoxymethyl)phenylboronic acid, are known for their ability to form reversible covalent complexes with cis-diol-containing molecules . This property has been utilized in various chemical reactions, including Suzuki–Miyaura coupling .科学研究应用
传感应用
硼酸以其与顺式二醇相互作用的能力而闻名,这使得它们在传感应用中非常有用。例如,它们可用作儿茶酚及其衍生物(如多巴胺、DOPA 和 DOPAC)的荧光传感器。 这种相互作用对于开发能够在各种生物样本中检测这些生物分子的诊断工具至关重要 .
诊断应用
苯硼酸 (PBA) 的独特化学性质允许创建诊断工具。具体而言,与唾液酸的相互作用提供了一类新的分子靶标。 这对开发能够识别与唾液酸水平改变相关的疾病的诊断测定和设备具有重要意义 .
药物递送系统
PBA 已被用于药物递送系统,因为它们能够与细胞表面存在的顺式二醇形成可逆的共价键。 这种特性可用于创建更具靶向性和更高效的药物递送机制,从而有可能改善治疗效果 .
聚合物合成
已经合成了苯硼酸功能化聚合物,用于各种应用,包括对特定分子的结合选择性。 已经研究了一锅法合成方法以提高这些聚合物的产率和性能,这对商业化生产和实际应用至关重要 .
未来方向
Boronic acids and their derivatives, including 4-(Diacetoxymethyl)phenylboronic acid, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research may focus on further exploring these applications and developing new chemistries using boron .
作用机制
Target of Action
4-(Diacetoxymethyl)phenylboronic acid is a derivative of phenylboronic acid . Phenylboronic acid is known to target Cocaine esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 4-(Diacetoxymethyl)phenylboronic acid may be involved in similar biochemical reactions.
Pharmacokinetics
It’s known that the compound’s molecular weight is 25203 , which could influence its bioavailability and pharmacokinetic profile.
Action Environment
It’s known that the compound should be stored in a refrigerated environment , suggesting that temperature could influence its stability.
生化分析
Biochemical Properties
4-(Diacetoxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cis-diols, forming reversible covalent bonds. This property is utilized in the selective enrichment of cis-diol-containing molecules, such as nucleosides, catechols, saccharides, and glycoproteins . The interaction with these biomolecules is pH-dependent, allowing for controlled capture and release, which is particularly useful in separation, sensing, and diagnostic applications .
Cellular Effects
The effects of 4-(Diacetoxymethyl)phenylboronic acid on various types of cells and cellular processes are profound. In plant cells, for instance, boronic acids, including 4-(Diacetoxymethyl)phenylboronic acid, have been shown to disrupt cytoplasmic strands and cell-to-wall adhesion . This disruption is due to the compound’s ability to interfere with borate-dependent cross-links that are crucial for the structural integrity of the cell. Additionally, the compound’s interaction with cis-diols can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the availability and activity of key biomolecules .
Molecular Mechanism
At the molecular level, 4-(Diacetoxymethyl)phenylboronic acid exerts its effects through its ability to form reversible covalent bonds with cis-diols. This interaction can inhibit or activate enzymes by altering their conformation or availability. For example, in the context of Suzuki-Miyaura coupling reactions, boronic acids are known to participate in transmetalation processes, which are crucial for the formation of carbon-carbon bonds . The reversible nature of the covalent bonds formed by 4-(Diacetoxymethyl)phenylboronic acid allows for dynamic regulation of enzyme activity and gene expression, making it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Diacetoxymethyl)phenylboronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under refrigerated conditions, but its activity can diminish over extended periods or under suboptimal storage conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with target biomolecules. The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of 4-(Diacetoxymethyl)phenylboronic acid in animal models are dose-dependent. At lower doses, the compound can selectively interact with target biomolecules without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and disruption of cellular functions have been observed . These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
4-(Diacetoxymethyl)phenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key biochemical pathways . For instance, its ability to form reversible covalent bonds with cis-diols can affect the metabolism of nucleosides and catechols, thereby altering the overall metabolic landscape of the cell.
Transport and Distribution
Within cells and tissues, 4-(Diacetoxymethyl)phenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, thereby affecting its overall activity and function . The compound’s ability to form reversible covalent bonds with cis-diols also plays a role in its transport and distribution, as it can be selectively captured and released in different cellular compartments.
Subcellular Localization
The subcellular localization of 4-(Diacetoxymethyl)phenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound can be directed to the cytoplasm, nucleus, or other organelles where it can interact with target biomolecules and exert its effects . The reversible covalent bonding with cis-diols allows for dynamic localization and activity, making 4-(Diacetoxymethyl)phenylboronic acid a versatile tool for studying subcellular processes.
属性
IUPAC Name |
[4-(diacetyloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO6/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIEDWQBJYVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(OC(=O)C)OC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681675 | |
| Record name | {4-[Bis(acetyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-39-0 | |
| Record name | Boronic acid, B-[4-[bis(acetyloxy)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[Bis(acetyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


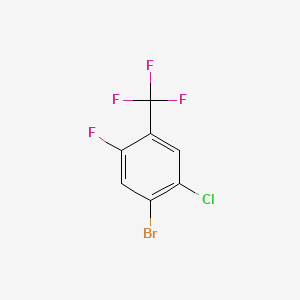
![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B566788.png)
![3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide](/img/structure/B566789.png)
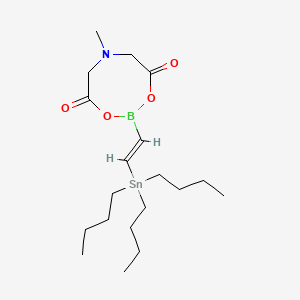
![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)
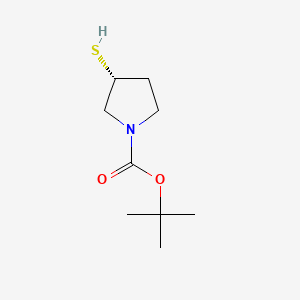


![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)
![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)

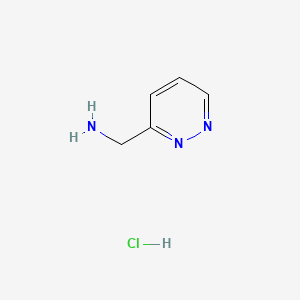

![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)
